1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one
Overview
Description
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The final step involves the introduction of the chloropropanone moiety. This can be achieved by reacting the acetylated indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanone moiety can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.
Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles, forming imines, enamines, or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding ketones, alcohols, or carboxylic acids.
Scientific Research Applications
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It can be employed in studies investigating the biological activity of indole derivatives, including their effects on cellular signaling pathways and enzyme inhibition.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with diverse applications.
Industrial Applications: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring structure is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The acetyl and chloropropanone moieties may also contribute to the compound’s biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one can be compared with other indole derivatives, such as:
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(3-methoxypropyl)urea: This compound contains a urea moiety instead of the chloropropanone group, which may result in different biological activities and chemical reactivity.
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-hydroxyethanone: This derivative has a hydroxyethanone group, which can undergo different chemical reactions compared to the chloropropanone moiety.
Biological Activity
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one (CAS No. 191789-89-6) is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an indole ring with acetyl and chloropropanone moieties, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
Property | Details |
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Molecular Formula | C13H14ClNO2 |
Molecular Weight | 251.71 g/mol |
IUPAC Name | This compound |
CAS Number | 191789-89-6 |
Structural Information
- SMILES : CC(C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C)Cl
- InChI : InChI=1S/C13H14ClNO2/c1-8(14)13(17)11-3-4-12-10(7-11)5-6-15(12)9(2)16/h3-4,7-8H,5-6H2,1-2H3
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The indole structure is known for its ability to modulate enzyme activity and receptor interactions. The acetyl and chloropropanone groups may enhance binding affinity and specificity to biological targets.
Antimicrobial Activity
Recent studies have indicated that indole derivatives possess significant antimicrobial properties. A structure–activity relationship study highlighted that modifications on the indole scaffold can lead to increased efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Research suggests that indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of indole derivatives have been documented in various studies. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers examined the antimicrobial activity of several indole derivatives against various bacterial strains. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Action
In a controlled experiment assessing the anti-inflammatory effects of indole derivatives, the compound was shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction indicates a potential mechanism for managing chronic inflammatory conditions.
Summary of Key Research Findings
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)11-3-4-12-10(7-11)5-6-15(12)9(2)16/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBGMRSUWECSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191789-89-6 | |
Record name | 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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